molecular formula C10H10N2O2 B5595002 5,7-dimethyl-1,4-dihydro-2,3-quinoxalinedione CAS No. 61875-44-3

5,7-dimethyl-1,4-dihydro-2,3-quinoxalinedione

Cat. No.: B5595002
CAS No.: 61875-44-3
M. Wt: 190.20 g/mol
InChI Key: NLXZQFMPNGKKQX-UHFFFAOYSA-N
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Description

5,7-dimethyl-1,4-dihydro-2,3-quinoxalinedione is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.20 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 190.074227566 g/mol and the complexity rating of the compound is 277. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Computational Studies

5,7-dimethyl-1,4-dihydro-2,3-quinoxalinedione has been the subject of structural and computational studies, focusing on its electronic properties and hydrogen bond strengths. For instance, Kubicki and Codding (1993) analyzed the crystal structures of related quinoxalinedione derivatives and conducted AM1 molecular orbital computational investigations to understand their geometrical and electronic characteristics. Their research provides insights into the intermolecular interactions and packing schemes influenced by π-stacking and hydrogen bonds, crucial for understanding the compound's chemical behavior (Kubicki & Codding, 1993).

Hydrogen-Bond Patterns in Ligands

The compound's derivatives have been studied for their hydrogen-bond patterns, especially concerning their role as ligands for the glycine modulatory site on the NMDA receptor. Kubicki, Kindopp, Capparelli, and Codding (1996) determined the crystal structures of several 1,4-dihydro-2,3-quinoxalinediones, highlighting the importance of intramolecular hydrogen bonding for biological activity. Their findings are significant for understanding the hydrogen-bonded geometries and their influence on the biological activities of these compounds (Kubicki, Kindopp, Capparelli, & Codding, 1996).

Reactions of Heterocyclic Quinone Methides

Research on the reactions of heterocyclic quinone methides with this compound derivatives reveals their potential in generating novel compounds. Chauncey and Grundon (1990) investigated such reactions, leading to the synthesis of Diels-Alder cycloaddition products, which could have implications in various chemical synthesis processes (Chauncey & Grundon, 1990).

Synthesis and Pharmacological Evaluation

Further, studies have been conducted on the synthesis and pharmacological evaluation of this compound derivatives. For example, Bhat et al. (1998) prepared a series of compounds and evaluated their potential as AMPA antagonists in functional tests, contributing to our understanding of their possible roles in pharmacology (Bhat et al., 1998).

Vibrational Spectroscopy and Quantum Chemical Calculations

The compound has also been studied for its vibrational spectroscopy properties. Krishnakumar and Prabavathi (2010) utilized quantum chemical calculations to analyze the vibrational spectrum of this compound, providing valuable information on its infrared and Raman spectra, which are crucial for understanding the compound's molecular interactions and behavior (Krishnakumar & Prabavathi, 2010).

Mechanism of Action

Future Directions

Quinoxaline derivatives have shown potential in various fields of medicine and pharmacy . This paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .

Properties

IUPAC Name

5,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-5-3-6(2)8-7(4-5)11-9(13)10(14)12-8/h3-4H,1-2H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLXZQFMPNGKKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)NC(=O)C(=O)N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349617
Record name 5,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61875-44-3
Record name 5,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1,2-diamino-4,6-dimethylbenzene (424 mg, 3.11 mmole) and oxalic acid dihydrate (432 mg, 3.43 mmole, used as received) in 4N HCl (20 mL) was refluxed at 120-5° C. for 3 h, then cooled to room temperature. The mixture was centrifuged and the supernatant was removed. The yellow solid was washed with cold water (2×2 mL), collected by filtration, and dried in vacuo for 2 h, affording 516 mg of crude 5,7-dimethyl-1,4-dihydro-2,3-quinoxalinedione (87%) as a yellow powder. The crude product was taken up in 1 N NaOH (10 mL) and filtered. The filtrate was acidified to pH =3, affording the pure title compound (490 mg) as a light yellow powder; mp:345-347° C. (dec); IR (KBr, cm−1):3460, 3190, 2986, 1716, 1709, 1630. 1H NMR (DMSO-d6): δ11.858 (s, 1H), 11.173 (s, 1H), 6.766 (s, 1H), 6.745 (s, 1H), 2.280 (s, 3), 2.211 (s, 3). HRMS: calcd for C10H10(N2O2 (M+) m/z: 190.0714; found: 190.0744.
Quantity
424 mg
Type
reactant
Reaction Step One
Quantity
432 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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